(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
Overview
Description
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide is a complex organic compound characterized by the presence of a chlorophenyl group, a thiazolylamino group, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorobenzaldehyde: This can be synthesized from 3-chlorotoluene through oxidation.
Formation of 3-(3-Chlorophenyl)-2-propenoic acid: This involves the condensation of 3-chlorobenzaldehyde with malonic acid in the presence of a base.
Synthesis of 4-[(2-Thiazolylamino)sulfonyl]aniline: This intermediate is prepared by reacting 4-aminobenzenesulfonamide with 2-aminothiazole.
Coupling Reaction: The final step involves coupling 3-(3-chlorophenyl)-2-propenoic acid with 4-[(2-thiazolylamino)sulfonyl]aniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Bromophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
- (2E)-3-(3-Fluorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
- (2E)-3-(3-Methylphenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
Uniqueness
The uniqueness of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, thiazolylamino group, and sulfonylphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-14-3-1-2-13(12-14)4-9-17(23)21-15-5-7-16(8-6-15)27(24,25)22-18-20-10-11-26-18/h1-12H,(H,20,22)(H,21,23)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGLYOXFNCFSO-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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